molecular formula C8H7N3O3S B096381 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine CAS No. 16586-53-1

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Cat. No. B096381
CAS RN: 16586-53-1
M. Wt: 225.23 g/mol
InChI Key: LOIOIBDQQQUQOH-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a chemical compound with the linear formula C8H7N3O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of aminothiazole Schiff base ligands, which are similar to 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, has been reported. These ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .


Molecular Structure Analysis

The molecular weight of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is 225.227 . The compound’s structure has been characterized through various analytical, physical, and spectroscopic methods .


Chemical Reactions Analysis

The aminothiazole Schiff base ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The spectral results suggested their octahedral geometry .

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

6-methoxy-4-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIOIBDQQQUQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288072
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

CAS RN

16586-53-1
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16586-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-nitro-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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